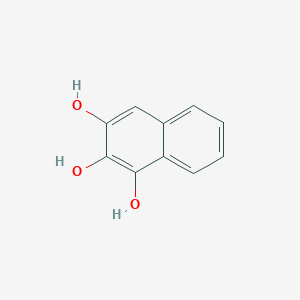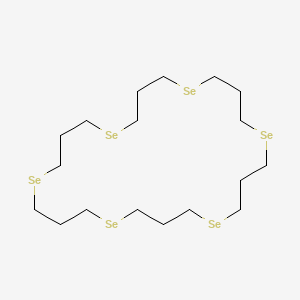
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylphenyl group attached to a dimethyldodecanamide moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound stabilizes neuronal membranes by inhibiting ionic fluxes, thereby preventing the initiation and conduction of nerve impulses . This action results in the numbing effect observed in local anesthesia.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different chemical structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
114289-39-3 |
|---|---|
Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-17-22(4,5)21(24)23-20-18(2)15-14-16-19(20)3/h14-16H,6-13,17H2,1-5H3,(H,23,24) |
InChI Key |
HVJRZYYYBUJSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


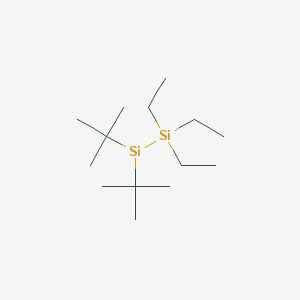
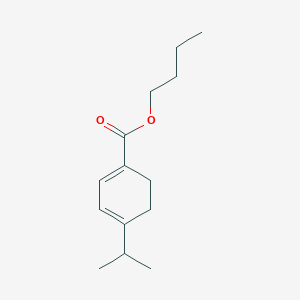
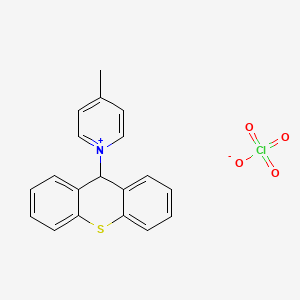
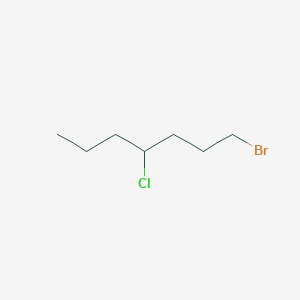
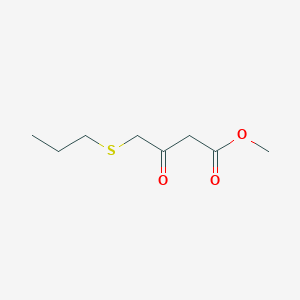
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
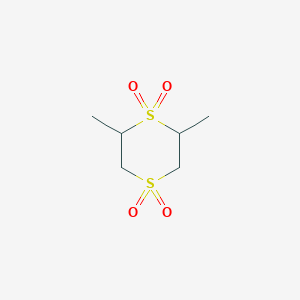
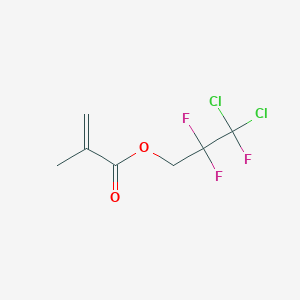
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

